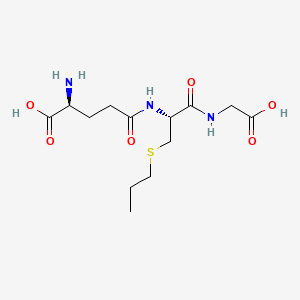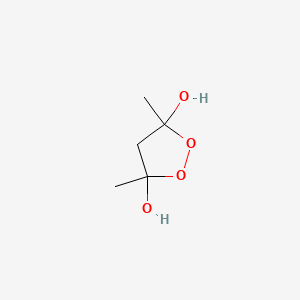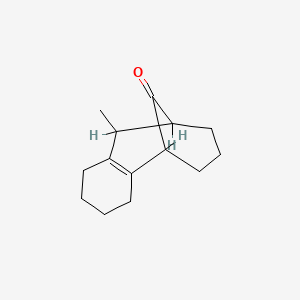
S-(Propyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Propyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. Glutathione is a crucial antioxidant in cellular processes, protecting cells from oxidative stress and maintaining redox balance. This compound is synthesized by modifying the thiol group of cysteine with a propyl group, enhancing its stability and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Propyl)glutathione typically involves the alkylation of glutathione with a propylating agent. One common method is the reaction of glutathione with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by purification through techniques like high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: S-(Propyl)glutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Disulfides of this compound.
Reduction: Thiol form of this compound.
Substitution: Various alkyl or aryl derivatives of this compound.
Aplicaciones Científicas De Investigación
S-(Propyl)glutathione has diverse applications in scientific research:
Chemistry: Used as a model compound to study thiol chemistry and redox reactions.
Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Explored for its antioxidant properties and potential use in treating conditions like neurodegenerative diseases and cancer.
Industry: Utilized in the development of antioxidant formulations and as a stabilizing agent in various products.
Mecanismo De Acción
S-(Propyl)glutathione exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The propyl group enhances its stability and bioavailability, making it more effective in maintaining redox balance. It also participates in detoxification processes by conjugating with harmful substances, facilitating their excretion.
Comparación Con Compuestos Similares
Glutathione: The parent compound, widely known for its antioxidant properties.
S-Methylglutathione: Another derivative with a methyl group instead of a propyl group.
S-Ethylglutathione: Similar to S-(Propyl)glutathione but with an ethyl group.
Uniqueness: this compound is unique due to the presence of the propyl group, which enhances its stability and potential biological activities compared to other derivatives. Its increased stability makes it a more effective antioxidant and a promising candidate for therapeutic applications.
Propiedades
Número CAS |
24425-53-4 |
|---|---|
Fórmula molecular |
C13H23N3O6S |
Peso molecular |
349.41 g/mol |
Nombre IUPAC |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-propylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O6S/c1-2-5-23-7-9(12(20)15-6-11(18)19)16-10(17)4-3-8(14)13(21)22/h8-9H,2-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22) |
Clave InChI |
IJQSYVSEZCHJFD-UHFFFAOYSA-N |
SMILES |
CCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES isomérico |
CCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Secuencia |
XXG |
Sinónimos |
S-(2-propyl)glutathione S-(propyl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1617091.png)



![Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-](/img/structure/B1617098.png)


![Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-](/img/structure/B1617104.png)
![(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1617105.png)





